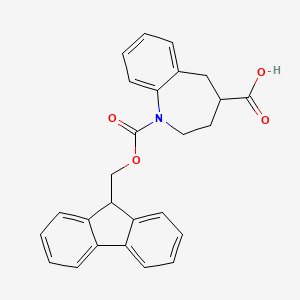

1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,3,4,5-tetrahydro-1-benzazepine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for this compound were not found, Fmoc amino acids are typically synthesized by reacting the corresponding amino acid with 9-fluorenylmethyl chloroformate .Molecular Structure Analysis

The compound likely contains a fluorenyl group attached to an amino acid via a methyloxycarbonyl linkage .Chemical Reactions Analysis

The Fmoc group can be removed under mildly basic conditions, which is a key step in peptide synthesis .Physical And Chemical Properties Analysis

Physical and chemical properties can vary greatly depending on the specific structure of the compound .科学的研究の応用

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is utilized for the protection of hydroxy-groups alongside various acid- and base-labile protecting groups. This protection strategy allows for the selective removal of the Fmoc group without affecting other sensitive functional groups, demonstrating its utility in the synthesis of complex molecules such as oligonucleotides and peptides (C. Gioeli & J. Chattopadhyaya, 1982).

Synthesis of N-Substituted Hydroxamic Acids

The N-fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines undergo efficient condensation with solid supports to facilitate the synthesis of structurally diverse N-substituted hydroxamic acids, highlighting the role of this functional group in enabling modular and versatile synthetic approaches (Sarah L. Mellor & W. Chan, 1997).

Reagent for Fmoc Derivatives

9-Fluorenylmethyl 1-benzotriazolyl carbonate serves as a reagent for the preparation of Fmoc derivatives of amines and amino acids, underlining its critical role in peptide synthesis. This reagent allows for the selective introduction of the Fmoc protecting group, essential for the stepwise construction of peptides and proteins (D. Wardrop & E. G. Bowen, 2003).

Benzazepine Derivatives in Chemical Synthesis

The study of benzazepine derivatives provides insight into hydrogen-bonded assembly in various dimensions, showcasing the structural diversity and potential application of these compounds in developing novel materials or catalysts (Sergio A. Guerrero et al., 2014).

Photocatalysis and Arylation Reactions

Fluorene-derivatives are explored as photocatalysts for decarboxylative arylation of α-amino acids and α-oxy acids, indicating their utility in light-driven synthetic processes that form the basis for creating complex organic molecules (Yiyang Chen, P. Lu, & Yanguang Wang, 2019).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5-tetrahydro-1-benzazepine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c28-25(29)18-13-14-27(24-12-6-1-7-17(24)15-18)26(30)31-16-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h1-12,18,23H,13-16H2,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXIGCLXARSIGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C2CC1C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(dimethylamino)-2-phenylethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2528735.png)

![7-(Methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B2528737.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea](/img/structure/B2528740.png)

![3-(2-Bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2528747.png)

![N-(4-ethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2528753.png)